Synthesis and characterization of levofloxacin hemihydrate
Synthesis and characterization of levofloxacin hemihydrate
An In-depth Technical Guide on the Synthesis and Characterization of Levofloxacin Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levofloxacin, the levo-isomer of ofloxacin, is a broad-spectrum fluoroquinolone antibiotic widely used to treat a variety of bacterial infections.[1] It functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription.[2] The most stable solid-state form of levofloxacin under ambient conditions is its hemihydrate (C₁₈H₂₀FN₃O₄ · ½ H₂O).[1][3] This technical guide provides a comprehensive overview of the synthesis and characterization of levofloxacin hemihydrate. It includes detailed experimental protocols for its preparation from crude levofloxacin and a suite of analytical techniques for its thorough characterization, including Powder X-ray Diffraction (PXRD), thermal analysis (DSC/TGA), and spectroscopic methods (FTIR, UV-Vis). Quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility for researchers in the field.
Synthesis of Levofloxacin Hemihydrate
The synthesis is a two-stage process: first, the preparation of crude levofloxacin, followed by a specific crystallization procedure to obtain the desired hemihydrate form.
Stage 1: Synthesis of Crude Levofloxacin
The primary synthetic route involves the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acid with N-methyl piperazine in a polar solvent.[1][2]
Experimental Protocol: Synthesis in Dimethyl Sulfoxide (DMSO)
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A 2 L round-bottom flask is equipped with a mechanical stirrer, thermometer, and condenser.
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(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acid (1 mole) is charged into the flask with N-methyl piperazine (2 moles) and 200 ml of DMSO.[1]
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The reaction mixture is heated to 80°C and maintained at this temperature.[1]
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The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]
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Upon completion, the crude levofloxacin is isolated for purification.
Data Presentation: Effect of Solvent on Crude Levofloxacin Synthesis
The choice of solvent significantly impacts the reaction time and overall yield of the crude product.
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Sulfoxide (DMSO) | 80 | 8 | 91.3 | [1][6] |
| Propylene Glycol Methyl Ether | 120 | 12 | 85 | [6] |
| n-Butanol | 120-125 | 5-12 | - | [2] |
| Isopropyl Alcohol | 80 | 12 | 75 | [6] |
| Neat (No Solvent) | 120 | 2.5 | 91.3 | [6][7] |
Stage 2: Purification and Formation of Levofloxacin Hemihydrate
The conversion of crude levofloxacin into its stable hemihydrate form is a critical crystallization step. The selection of the solvent system and, crucially, the precise amount of water, is paramount to prevent the formation of other polymorphic or hydrated forms.[6]
Experimental Protocol: Crystallization using Ethanol/Water
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Crude levofloxacin (150 g) is dissolved in a mixture of ethanol (810 ml) and water (90 ml).[1]
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Activated carbon (10 g) is added, and the mixture is stirred at reflux temperature for approximately 30 minutes.[1]
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The hot solution is filtered to remove the activated carbon.
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The filtrate is then cooled to 5-10°C and maintained at this temperature for 1 hour to allow for crystallization.[1]
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The resulting solid product is collected by filtration and dried at 60-70°C until a constant weight is achieved.[1]
Data Presentation: Effect of Solvent System on Hemihydrate Formation
The moisture content of the final product is a key indicator of successful hemihydrate formation. An ethanol/water system with 20% to 30% (v/v) water has been shown to be an optimal choice.[1][6]
| Solvent System | Moisture Content (%) | Reference |
| Acetonitrile / Water | 2.2 | [1][6] |
| Isopropyl Alcohol / Water | 2.4 | [1][6] |
| Ethyl Acetate / Water | 2.1 | [1][6] |
| Ethanol / Water | 2.5 | [1][6] |
Visualization: Synthesis and Purification Workflow
References
- 1. sciforum.net [sciforum.net]
- 2. US7678903B2 - Process for the preparation of levofloxacin hemihydrate - Google Patents [patents.google.com]
- 3. Understanding the dehydration of levofloxacin hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanochemically Induced Solid-State Transformations of Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP1451194B2 - Preparation of levofloxacin hemihydrate - Google Patents [patents.google.com]
